molecular formula C20H23FN4O5S B4918039 4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine

4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine

Cat. No.: B4918039
M. Wt: 450.5 g/mol
InChI Key: TWTBHSYSRDUGQV-UHFFFAOYSA-N
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Description

4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine is a complex organic compound that features a morpholine ring substituted with a benzenesulfonyl piperazine, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine typically involves multiple steps, starting with the preparation of the benzenesulfonyl piperazine intermediate. This intermediate is then reacted with a fluorinated nitrobenzene derivative under specific conditions to form the final product. The reaction conditions often include the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Coupling Reactions: The benzenesulfonyl piperazine moiety can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve elevated temperatures and pressures to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the fluorine atom can result in various substituted morpholine derivatives.

Scientific Research Applications

4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It can be used in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzenesulfonyl piperazine moiety can bind to active sites of enzymes, inhibiting their activity. The fluorine atom and nitro group can also participate in hydrogen bonding and electrostatic interactions, stabilizing the compound’s binding to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[5-[4-(Benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzenesulfonyl piperazine moiety, fluorine atom, and nitro group allows for diverse applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-[5-[4-(benzenesulfonyl)piperazin-1-yl]-2-fluoro-4-nitrophenyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O5S/c21-17-14-20(25(26)27)19(15-18(17)23-10-12-30-13-11-23)22-6-8-24(9-7-22)31(28,29)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTBHSYSRDUGQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCOCC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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